molecular formula C18H14Cl2N4OS B4117461 N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide

N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide

Cat. No. B4117461
M. Wt: 405.3 g/mol
InChI Key: JNWBEZJVVHXSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide, also known as DCPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPTA is a hydrazinecarbothioamide derivative that has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide has been shown to act as a selective antagonist of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By blocking GABA receptors, N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide can alter the balance of excitatory and inhibitory signals in the brain, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to increased locomotor activity and reward-seeking behavior. N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide has also been shown to enhance the analgesic effects of opioids, suggesting that it may have potential as an adjunct therapy for pain management.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide has several advantages as a research tool. It is a highly selective antagonist of GABA receptors, making it a valuable tool for investigating the role of these receptors in various biological processes. N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide is also relatively easy to synthesize, making it readily available for use in research studies.
One limitation of N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide is that it can be difficult to administer in vivo, as it has poor solubility in water. This can limit its usefulness in certain experimental settings. Additionally, N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.

Future Directions

There are several future directions for research on N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide. One area of interest is the development of more soluble analogues of N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide, which could expand its potential applications in vivo. Another area of interest is the investigation of the potential therapeutic applications of N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide, particularly in the management of pain and addiction. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide, which could lead to the development of new drugs targeting GABA receptors.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide has been used to study the role of GABA receptors in the brain, as well as the mechanisms underlying the development of drug tolerance and dependence.

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-[(2-pyrrol-1-ylbenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4OS/c19-13-7-5-8-14(16(13)20)21-18(26)23-22-17(25)12-6-1-2-9-15(12)24-10-3-4-11-24/h1-11H,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWBEZJVVHXSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NC2=C(C(=CC=C2)Cl)Cl)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.